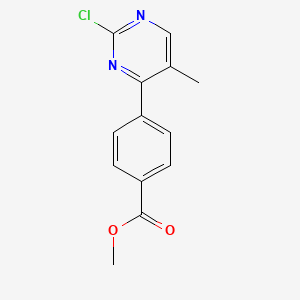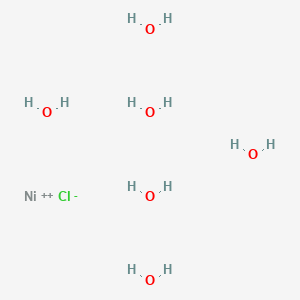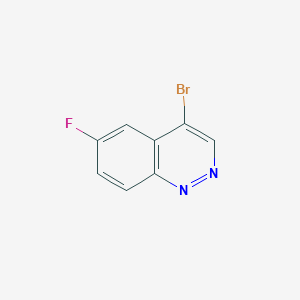
4-Bromo-6-fluorocinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-fluorocinnoline is a heterocyclic aromatic compound that contains both bromine and fluorine substituents on a cinnoline ring. Cinnoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
The synthesis of 4-Bromo-6-fluorocinnoline typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
4-Bromo-6-fluorocinnoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents on the cinnoline ring can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines and thiols.
Coupling Reactions: The bromine substituent allows for palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon–carbon bonds with boronic acids.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, while nucleophilic substitution reactions can produce substituted cinnoline derivatives.
Applications De Recherche Scientifique
4-Bromo-6-fluorocinnoline has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of biologically active molecules, including potential drug candidates for the treatment of various diseases.
Materials Science: It is employed in the development of advanced materials, such as organic semiconductors and dyes for organic light-emitting diodes (OLEDs) and solar cells.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions, serving as a probe or ligand in biochemical assays.
Mécanisme D'action
The mechanism of action of 4-Bromo-6-fluorocinnoline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
4-Bromo-6-fluorocinnoline can be compared with other similar compounds, such as:
4-Bromo-2,6-difluoroaniline: This compound also contains bromine and fluorine substituents but on an aniline ring.
4-Bromo-6-fluoroquinoline: A dihalogenated quinoline derivative used in the synthesis of active pharmaceutical ingredients and dyes for OLEDs and solar cells.
Propriétés
Formule moléculaire |
C8H4BrFN2 |
|---|---|
Poids moléculaire |
227.03 g/mol |
Nom IUPAC |
4-bromo-6-fluorocinnoline |
InChI |
InChI=1S/C8H4BrFN2/c9-7-4-11-12-8-2-1-5(10)3-6(7)8/h1-4H |
Clé InChI |
KEDNWMFDSPPAMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)C(=CN=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



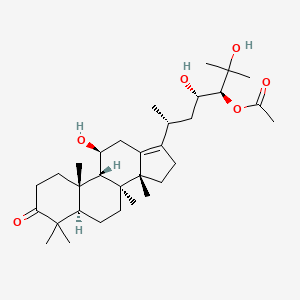
![8-Bromodibenzo[b,d]furan-3-carboxylic acid](/img/structure/B13916348.png)
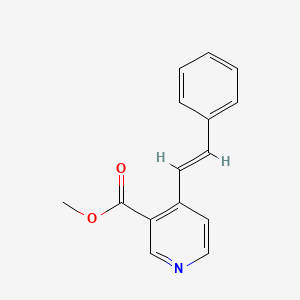
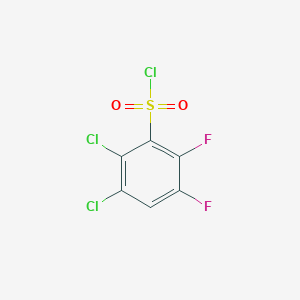
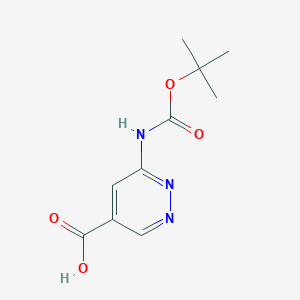
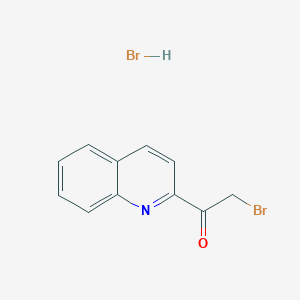

![3-[(4-Methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine;2,2,2-trifluoroacetic acid](/img/structure/B13916380.png)
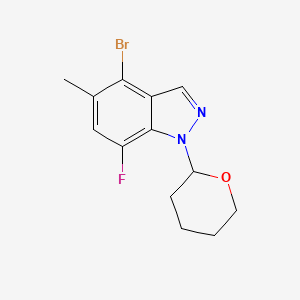
![(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone](/img/structure/B13916388.png)
